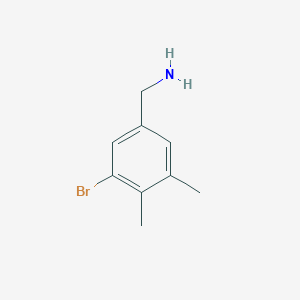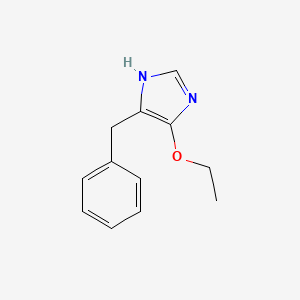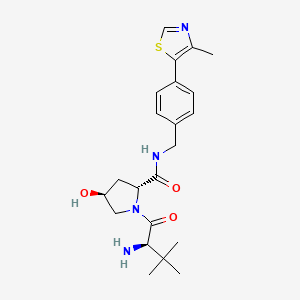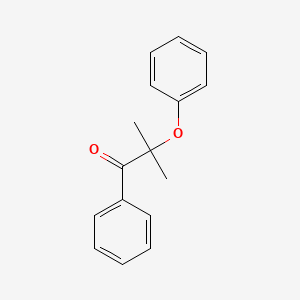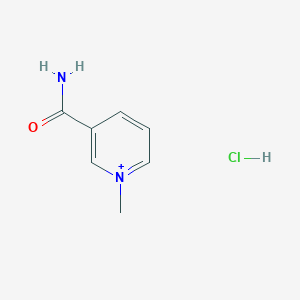
1-Methylpyridin-1-ium-3-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpyridin-1-ium-3-carboxamide;hydrochloride, also known as 1-methylpyridin-1-ium-3-carboxamide hydrochloride, is a chemical compound with the molecular formula C7H9N2OCl. It is a derivative of nicotinamide and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylpyridin-1-ium-3-carboxamide;hydrochloride can be synthesized through several methods. One common synthetic route involves the methylation of nicotinamide. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Nicotinamide+CH3I→1-Methylpyridin-1-ium-3-carboxamide
The resulting product is then treated with hydrochloric acid to form the hydrochloride salt:
1-Methylpyridin-1-ium-3-carboxamide+HCl→this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale methylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity, typically involving controlled temperatures and pressures, as well as the use of catalysts to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
1-Methylpyridin-1-ium-3-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form 1-methylpyridin-1-ium-3-carboxamide.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products
Oxidation: Produces N-oxides.
Reduction: Produces 1-methylpyridin-1-ium-3-carboxamide.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methylpyridin-1-ium-3-carboxamide;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular metabolism and as a biomarker for certain metabolic conditions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-methylpyridin-1-ium-3-carboxamide;hydrochloride involves its interaction with various molecular targets and pathways. It is known to influence cellular metabolism by acting as a substrate for certain enzymes involved in the nicotinamide adenine dinucleotide (NAD) pathway. This interaction can affect energy production, DNA repair, and other vital cellular processes.
Comparison with Similar Compounds
1-Methylpyridin-1-ium-3-carboxamide;hydrochloride can be compared with other similar compounds such as:
Nicotinamide: Both compounds are derivatives of nicotinic acid, but this compound has a methyl group attached to the nitrogen atom, which alters its chemical properties and biological activity.
1-Methyl-3-carbamoylpyridinium: Similar in structure but differs in the position of functional groups, leading to different reactivity and applications.
Trigonellinamide: Another derivative with similar applications but different pharmacokinetic properties.
The uniqueness of this compound lies in its specific methylation pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H10ClN2O+ |
|---|---|
Molecular Weight |
173.62 g/mol |
IUPAC Name |
1-methylpyridin-1-ium-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/p+1 |
InChI Key |
BWVDQVQUNNBTLK-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B12825339.png)

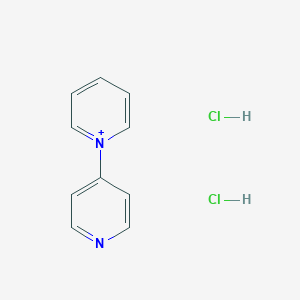
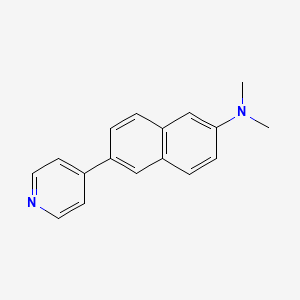

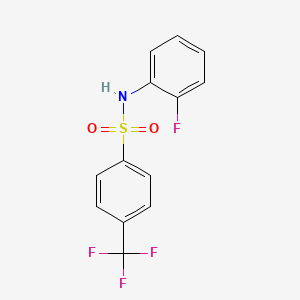
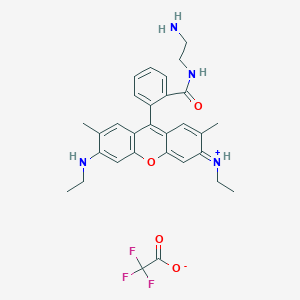
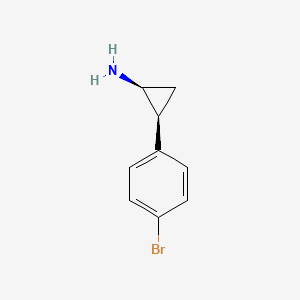
![[(2S,3R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12825397.png)
